Physicochemical Profiling and Synthetic Utility of 5-Cyclopropylpyridine-2-sulfinic Acid
Physicochemical Profiling and Synthetic Utility of 5-Cyclopropylpyridine-2-sulfinic Acid
Executive Summary
In modern drug discovery and organic synthesis, the strategic incorporation of functionalized heteroaromatics is paramount. 5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) represents a highly specialized, dual-purpose building block[1]. It combines the metabolic resilience of a cyclopropyl-substituted pyridine core with the versatile reactivity of a sulfinic acid moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in medicinal chemistry, and step-by-step protocols for its application in transition-metal-catalyzed cross-coupling.
Structural and Physicochemical Profiling
Understanding the fundamental properties of 5-cyclopropylpyridine-2-sulfinic acid requires dissecting the interplay between its electron-deficient pyridine ring and the highly reactive sulfinic acid group.
Chemical Identifiers & Calculated Properties
To facilitate accurate compound tracking and experimental design, the core identifiers and predicted physicochemical parameters are summarized below:
| Property | Value | Causality / Significance |
| CAS Number | 2172560-54-0 | Standard registry identifier[1]. |
| Molecular Formula | C8H9NO2S | Defines the exact atomic composition. |
| Molecular Weight | 183.23 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[1]. |
| pKa (Sulfinic Acid) | ~ 1.5 – 2.5 | Highly acidic proton; readily forms stable sodium or potassium salts[2]. |
| pKa (Pyridine N) | ~ 5.2 | Acts as a weak base; enables zwitterion formation in aqueous media[3]. |
| Oxidation State (S) | +4 | Intermediate oxidation state; susceptible to hyperoxidation to sulfonic acid (+6) or disproportionation if not stabilized[4]. |
Stability and Handling (The Salt Imperative)
Free organic sulfinic acids are notoriously unstable at room temperature. They are prone to disproportionation into thiosulfonates and sulfonic acids, and they readily oxidize in ambient air[3]. Furthermore, the electron-withdrawing nature of the pyridine ring exacerbates the instability of the free acid form.
Expert Insight: To ensure reproducible synthetic outcomes, this compound must be handled and stored as an alkali metal salt (e.g., sodium 5-cyclopropylpyridine-2-sulfinate). The salt form stabilizes the sulfinate anion through resonance, preventing spontaneous degradation and allowing for long-term benchtop storage under inert atmosphere[5].
Medicinal Chemistry Rationale: The 5-Cyclopropylpyridine Scaffold
The incorporation of the 5-cyclopropylpyridine moiety into a drug candidate is rarely accidental; it is a calculated structural intervention designed to optimize pharmacokinetics and target binding.
-
Metabolic Stability: The cyclopropyl group is a widely recognized bioisostere for larger alkyl or aryl groups. However, unlike standard alkyl chains, the cyclopropyl ring possesses exceptionally high C-H bond dissociation energies. This renders the moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby prolonging the biological half-life of the resulting therapeutic agent[6].
-
Lipophilic Efficiency (LipE): The cyclopropyl group increases the overall lipophilicity of the molecule without adding excessive molecular weight, optimizing membrane permeability while keeping the molecule within Lipinski's Rule of Five parameters.
Structural attributes and medicinal chemistry rationale for the compound.
Synthetic Utility: Overcoming the Boronic Acid Bottleneck
In traditional Suzuki-Miyaura cross-coupling, 2-pyridineboronic acids are the standard reagents for installing a 2-pyridyl group. However, 2-pyridineboronic acids are highly unstable, undergoing rapid protodeboronation under basic coupling conditions due to the adjacent nitrogen atom facilitating C-B bond cleavage[7].
The Sulfinate Solution: 5-Cyclopropylpyridine-2-sulfinate serves as a robust, stable alternative. Under palladium catalysis, the sulfinate salt undergoes transmetalation and subsequent extrusion of sulfur dioxide (
Catalytic cycle for Pd-catalyzed desulfinative cross-coupling of sulfinates.
Experimental Methodology: Desulfinative Cross-Coupling
The following protocol outlines a self-validating system for the palladium-catalyzed desulfinative cross-coupling of sodium 5-cyclopropylpyridine-2-sulfinate with an aryl bromide to form a functionalized biaryl scaffold.
Reagents and Materials
-
Sodium 5-cyclopropylpyridine-2-sulfinate (1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) acetate (
) (5 mol%) -
Di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%)
-
Potassium carbonate (
) (2.0 equiv) -
Anhydrous 1,4-dioxane
Step-by-Step Protocol
-
Inert Atmosphere Preparation: To an oven-dried, nitrogen-purged pressure vessel, add the aryl bromide (1.0 equiv) and sodium 5-cyclopropylpyridine-2-sulfinate (1.5 equiv).
-
Causality: An excess of the sulfinate salt is used to compensate for any trace oxidative degradation that may occur during the extended heating phase.
-
-
Catalyst and Ligand Loading: Add
(5 mol%) and di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%).-
Causality: The electron-rich, sterically demanding phosphonium salt generates a highly active, low-coordinate palladium species. This is strictly required to drive the thermodynamically challenging
extrusion step[7].
-
-
Base and Solvent Addition: Add
(2.0 equiv) followed by anhydrous 1,4-dioxane (to achieve a 0.2 M concentration).-
Causality:
facilitates the transmetalation step while neutralizing any acidic byproducts. 1,4-dioxane is selected as a high-boiling, non-coordinating solvent that supports the 120 °C reaction temperature without interfering with the Pd center.
-
-
Reaction Execution: Seal the pressure vessel and heat the mixture to 120 °C with vigorous stirring for 24 to 48 hours.
-
In-Process Validation (Self-Validating Step): At 24 hours, sample the reaction mixture and analyze via LC-MS.
-
Validation Metric: The reaction is proceeding correctly if the mass spectrum shows the disappearance of the aryl bromide isotope pattern and the emergence of the target mass
. If the mass (sulfone product) is observed instead, the temperature is insufficient to drive desulfination, and heating must be extended.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
References
-
Grokipedia. "Phenylsulfinic acid: Acidity and Reactivity". Grokipedia. Available at: [Link]
-
National Institutes of Health (NIH). "Sulfenic acid chemistry, detection and cellular lifetime". PMC. Available at:[Link]
-
ResearchGate. "An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid". Applied Spectroscopy. Available at: [Link]
Sources
- 1. 5-cyclopropylpyridine-2-sulfinic acid | 2172560-54-0 [sigmaaldrich.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5-Cyclopropylpyridin-3-amine;hydrochloride | 2445792-89-0 | Benchchem [benchchem.com]
- 7. Sodium Pyridine-2-sulfinate | 24367-66-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. ピリジン-2-スルフィン酸ナトリウム | Sodium Pyridine-2-sulfinate | 24367-66-6 | 東京化成工業株式会社 [tcichemicals.com]
